molecular formula C18H22N2O6S B2909463 ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate CAS No. 899995-80-3

ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate

Cat. No.: B2909463
CAS No.: 899995-80-3
M. Wt: 394.44
InChI Key: JNGQYNJFCBCVFD-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate is a synthetic compound featuring a benzoisothiazolone core modified with a propanoyl linker, a piperidine ring, and an ethyl carboxylate ester. The benzoisothiazolone moiety (1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) is a pharmacophoric scaffold known for its bioactivity in antimicrobial, anticancer, and anti-inflammatory applications . The propanoyl and piperidine-4-carboxylate substituents likely influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

ethyl 1-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-2-26-18(23)13-7-10-19(11-8-13)16(21)9-12-20-17(22)14-5-3-4-6-15(14)27(20,24)25/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGQYNJFCBCVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazole ring.

    Attachment of the piperidine ring: The piperidine ring is introduced through a series of reactions, often involving nucleophilic substitution or addition reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The isothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related analogs below:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity (Reported) Physicochemical Properties References
Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate (Target) Benzoisothiazolone + propanoyl linker + piperidine-4-carboxylate Not explicitly reported (inferred) Predicted moderate solubility due to ester group
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate Benzoisothiazolone + ethyl acetate Antimicrobial, antioxidant M.p. 146°C; synthesized in 78% yield
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide Benzoisothiazolone + propanamide linker + phenethyl Not explicitly reported MW 358.4; solid (predicted)
Compound 12n (C25H30N10O5S) Benzoisothiazolone + triazole-piperazine + purine-dione Anticancer (designed) 51.54% C, 5.19% H; IR/MS data available
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid Benzoisothiazolone + acetic acid (no sulfone) Not explicitly reported CAS 82152-06-5; simpler analog

Biological Activity

Ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}N O5_5S
  • Molecular Weight : 269.27 g/mol
  • CAS Number : 24683-20-3

Biological Activity Overview

The compound is derived from the isothiazole family, which is known for various biological activities including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound suggests potential interactions with biological targets involved in disease processes.

Antimicrobial Activity

Research indicates that compounds containing the isothiazole moiety exhibit notable antibacterial and antifungal activities. For instance, studies have shown that derivatives of isothiazole can inhibit the growth of various bacterial strains and fungi, likely due to their ability to interfere with cellular processes such as protein synthesis and cell wall formation .

Antiviral Properties

The compound's dioxido structure may enhance its interaction with viral proteins. Preliminary evaluations suggest that similar compounds have shown activity against RNA and DNA viruses. For example, certain isothiazole derivatives have demonstrated efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV), indicating a promising avenue for further exploration in antiviral drug development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical to pathogen survival.
  • Interference with Nucleic Acid Synthesis : Similar compounds have been shown to disrupt DNA or RNA synthesis in target organisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antiviral Evaluation :
    • A study evaluated the antiviral activity of various isothiazole derivatives against HBV. One derivative showed an EC50 value of 8.5 µM without significant cytotoxicity, suggesting a favorable safety profile .
  • Antibacterial Studies :
    • Another investigation focused on the antibacterial properties of isothiazole-based compounds. Results indicated that certain derivatives effectively inhibited the growth of resistant bacterial strains, highlighting their potential as therapeutic agents in treating infections .

Data Tables

Property Value
Molecular FormulaC11_{11}H11_{11}N O5_5S
Molecular Weight269.27 g/mol
CAS Number24683-20-3
Antiviral EC50 (HBV)8.5 µM
Antibacterial ActivityEffective against resistant strains

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